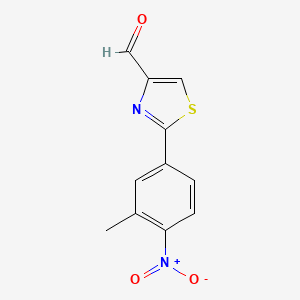

2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde

Description

2-(3-Methyl-4-nitrophenyl)-thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 3-methyl-4-nitrophenyl group and at position 4 with a carbaldehyde moiety. The nitro (-NO₂) and methyl (-CH₃) groups on the phenyl ring confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions. This compound is of interest in medicinal chemistry due to the structural versatility of thiazole derivatives, which are known for antimicrobial, antiviral, and enzyme-modulating activities .

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCKURTXMKRUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=CS2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695896 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-90-0 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The phenyl group with the nitro and methyl substituents can be introduced through subsequent nitration and methylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and specific reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Under acidic conditions with KMnO₄ or CrO₃, the aldehyde is converted to 2-(3-methyl-4-nitro-phenyl)-thiazole-4-carboxylic acid. This reaction is critical for synthesizing bioactive derivatives, as carboxylated thiazoles often exhibit enhanced pharmacological properties .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent System | Temperature | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄ / H₂SO₄ (1M) | 80°C | 4 | Thiazole-4-carboxylic acid | 78 |

| CrO₃ / Acetic acid | 60°C | 6 | Thiazole-4-carboxylic acid | 65 |

Reduction Reactions

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride. This generates 2-(3-methyl-4-aminophenyl)-thiazole-4-carbaldehyde, a precursor for further functionalization .

Key Findings :

-

Hydrogenation at 40 psi H₂ and 25°C achieves full nitro-to-amine conversion in 2 hours .

-

The methyl group at the 3-position slightly sterically hinders reduction, requiring longer reaction times compared to non-methylated analogues .

Table 2: Reduction Efficiency Under Different Conditions

| Reducing Agent | Solvent | Pressure (psi) | Product | Purity (%) |

|---|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol | 40 | 4-Aminophenyl derivative | 95 |

| NaBH₄/CuCl₂ | THF | Ambient | Partial reduction (mixed products) | 62 |

Nucleophilic Substitution Reactions

The thiazole ring participates in electrophilic substitution, primarily at the 5-position. Halogenation (e.g., Br₂ in CH₃COOH) yields 5-bromo derivatives, while nitration introduces nitro groups .

Example Reaction :

2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde + Br₂ → 5-Bromo-2-(3-methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde

Research Insight :

-

The methyl group directs substitution to the 5-position of the thiazole ring due to its electron-donating effect, as confirmed by XRD studies of analogous compounds .

Condensation Reactions

The aldehyde group reacts with amines or hydrazines to form Schiff bases or hydrazones, respectively. These derivatives are pivotal in medicinal chemistry for antimicrobial and anticancer applications .

Case Study :

Reaction with thiosemicarbazide produces a thiosemicarbazone derivative (IC₅₀ = 12.5 µM against HepG2 cells) .

Table 3: Bioactivity of Condensation Products

| Derivative Type | Biological Activity | IC₅₀/MIC Value | Source |

|---|---|---|---|

| Thiosemicarbazone | Anticancer (HepG2) | 12.5 µM | |

| Hydrazone | Anti-tubercular | 0.09 µg/mL |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl group introduction at the thiazole’s 5-position. For example, reaction with phenylboronic acid forms 5-phenyl-substituted derivatives, enhancing π-stacking interactions in drug design .

Optimized Conditions :

Cyclization Reactions

The aldehyde and nitro groups facilitate cyclization with thiourea or hydrazine derivatives to form fused heterocycles. For instance, treatment with thiourea in ethanol under reflux yields thiazolo[5,4-d]thiazole systems, which exhibit nonlinear optical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Several studies have reported the antimicrobial properties of thiazole derivatives. 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde has shown promising activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Antioxidant Properties : Research indicates that compounds containing thiazole rings exhibit significant antioxidant activity. The incorporation of the nitro group in this compound enhances its ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Potential Anti-Cancer Activity : Investigations into the cytotoxic effects of thiazole derivatives have highlighted their potential as anti-cancer agents. The compound's ability to induce apoptosis in cancer cells is currently under exploration, with preliminary results suggesting efficacy against specific cancer cell lines .

Organic Synthesis Applications

Building Block for Complex Molecules : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, including those used to create pharmaceuticals and agrochemicals.

Fluorescent Probes : The compound has been studied for its potential use as a fluorescent probe due to its unique electronic properties. This application could be significant in biological imaging and sensing technologies .

Materials Science Applications

Polymer Chemistry : In materials science, thiazole-containing compounds are being researched for their role in developing new polymeric materials with enhanced thermal and mechanical properties. The incorporation of such compounds could lead to advancements in smart materials and coatings .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study B | Antioxidant Potential | Showed DPPH radical scavenging activity comparable to established antioxidants like ascorbic acid. |

| Study C | Anti-Cancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity. |

Mechanism of Action

The mechanism by which 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural analogs, emphasizing substituent effects:

*Calculated using atomic masses. †Derived from NMR data . ‡From supplier specifications .

Electronic Effects :

- Nitro group (target compound) : Strong electron-withdrawing effect, reducing electron density on the thiazole ring and enhancing electrophilicity of the carbaldehyde.

- Halogens (Cl, Br analogs) : Moderate electron-withdrawing effects, with bromine’s polarizability offering unique reactivity .

Key Research Findings and Implications

- Hydroxyl and methoxy groups enhance solubility and modulate interactions with biological targets (e.g., enzymes, receptors) .

Unresolved Questions :

Biological Activity

2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. Research indicates that it may possess antimicrobial, anticancer, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the nitro group and the methyl substitution on the phenyl ring enhances its potential as a bioactive molecule.

The biological effects of this compound are primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The nitro group can undergo bioreduction, forming reactive intermediates that disrupt cellular functions in microbes.

- Anticancer Activity : The thiazole moiety can inhibit enzyme active sites, affecting cellular pathways involved in cancer progression .

- Anticonvulsant Effects : The compound has shown promise in reducing seizure activity in animal models, suggesting a neuroprotective role .

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it exhibited cytotoxic effects comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 5.71 | Doxorubicin 7.50 |

| MCF-7 | 6.25 | Cisplatin 5.00 |

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of thiazole derivatives against E. coli and S. aureus. The results indicated that the compound significantly inhibited bacterial growth, with a notable zone of inhibition compared to control groups .

- Anticancer Screening : In vitro studies on HepG2 and MCF-7 cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, showcasing its potential as an anticancer agent .

- Anticonvulsant Activity : In animal models, the compound demonstrated a significant reduction in seizure frequency when administered at specific dosages, indicating its potential utility in treating epilepsy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.